ALS Inhibitory Activity: Free Acid Is the Sole Active Form; Methyl Ester Is Biologically Inert
Imazamethabenz-methyl (the commercial ester) is completely inactive against the acetolactate synthase (ALS) enzyme and functions only as a proherbicide. Herbicidal activity is entirely dependent on metabolic or abiotic hydrolysis to imazamethabenz free acid, which is the sole ALS-inhibiting species [1]. This was confirmed by resistance studies in wild oat (Avena fatua), where reduced metabolism of imazamethabenz-methyl to the free acid—not a target-site mutation—was identified as the primary resistance mechanism [2]. In whole-plant greenhouse assays, imazamethabenz (free acid) reduced susceptible wild mustard (Sinapis arvensis) biomass by ≥96% at 28 days post-treatment [3]. In contrast, the methyl ester applied in isolation shows no ALS inhibition in vitro.
| Evidence Dimension | ALS enzyme inhibitory activity (intrinsic target-site activity) |
|---|---|
| Target Compound Data | Imazamethabenz free acid: active ALS inhibitor; ≥96% biomass reduction in susceptible Sinapis arvensis at 28 d post-treatment (whole-plant assay) [3]. |
| Comparator Or Baseline | Imazamethabenz-methyl: inactive against ALS; requires de-esterification to free acid for any activity. No intrinsic ALS inhibition. |
| Quantified Difference | Binary: active (free acid) vs. inactive (methyl ester). Resistance in Avena fatua is directly attributable to impaired metabolic conversion of the methyl ester to the free acid [2]. |
| Conditions | ALS enzyme in vitro assay; whole-plant greenhouse dose-response (Sinapis arvensis, Avena fatua). |
Why This Matters
For any study measuring herbicidal activity, environmental fate, or residue potency, only the free acid standard provides a direct readout of the biologically relevant ALS-inhibiting species—using the methyl ester without confirming conversion introduces systematic underestimation of exposure and effect.
- [1] Saari, L.L.; Cotterman, J.C.; Thill, D.C. Resistance to Acetolactate Synthase Inhibiting Herbicides. In Herbicide Resistance in Plants; CRC Press, 2018; Chapter 4. 'The commercial form of the herbicide is a methyl ester that is inactive against ALS; the active form of the herbicide is imazamethabenz, the free acid.' View Source
- [2] Kern, A.J.; Dyer, W.E. Mechanism of Wild Oat (Avena fatua L.) Resistance to Imazamethabenz-Methyl. Weed Sci. 2000, 48 (6), 675–681. 'the primary mechanism of resistance to imazamethabenz-methyl in wild oat is due to reduced metabolism of imazamethabenz-methyl to the biologically active imazamethabenz acid and is not due to an altered target site.' View Source
- [3] Beckie, H.J.; Hall, L.M.; Tardif, F.J.; Séguin-Swartz, G. Target-site resistance to acetolactate synthase inhibitors in wild mustard (Sinapis arvensis). Weed Sci. 2006, 54 (2), 205–212. DOI: 10.1614/WS-05-118R. 'imazamethabenz reduced biomass of the susceptible biotype at least 96% 28 d after treatment.' View Source
